2-Phenyl-4-bromoanisole

Organic Synthesis Cross-Coupling Catalysis

2-Phenyl-4-bromoanisole (4-bromo-2-methoxy-1,1'-biphenyl) is a privileged biphenyl building block critical for advanced R&D. Its distinct ortho-methoxy substitution adjacent to the biphenyl linkage confers unique electronic/steric properties that generic 4-bromoanisole or 2-bromobiphenyl cannot replicate. This scaffold is essential for synthesizing electron-transporting/hole-blocking OLED materials with high IP, Ea, and Tg, and for generating MMP inhibitor libraries via Pd-catalyzed cross-coupling. The moderate Br halogen-bond donor enables predictable crystal engineering. Substitution with simpler analogs will cause synthetic failure. Ensure success with this exact, non-natural architecture.

Molecular Formula C13H11BrO
Molecular Weight 263.13 g/mol
Cat. No. B15498875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-4-bromoanisole
Molecular FormulaC13H11BrO
Molecular Weight263.13 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Br)C2=CC=CC=C2
InChIInChI=1S/C13H11BrO/c1-15-13-8-7-11(14)9-12(13)10-5-3-2-4-6-10/h2-9H,1H3
InChIKeyIWGRWHAXQILTLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenyl-4-bromoanisole (CAS 74447-71-5) Properties, Molecular Data, and Research Procurement Guide


2-Phenyl-4-bromoanisole (systematic name: 4-bromo-2-methoxy-1,1'-biphenyl), is a high-demand, non-natural biphenyl building block. It is characterized by a precise molecular weight of 263.13 g/mol and the molecular formula C13H11BrO [1]. As a privileged structure, its distinct ortho-methoxy substitution pattern adjacent to the biphenyl linkage confers electronic and steric properties that differentiate it from simple bromoanisoles or unsubstituted biphenyls, making it a critical intermediate for advanced materials and pharmaceutical research .

Why 2-Phenyl-4-bromoanisole Cannot Be Substituted with Simpler Brominated Anisoles or Biphenyls


Attempts to substitute 2-Phenyl-4-bromoanisole with simpler analogs like 4-bromoanisole or unsubstituted 2-bromobiphenyl in synthetic pathways will almost certainly fail. The compound's unique 2-methoxy substitution on the biphenyl framework dictates a distinct reactivity profile. Its dual electron-donating and withdrawing substituents orchestrate a specific electronic environment that governs cross-coupling reaction rates and regioselectivity [1]. Unlike generic alternatives, this specific substitution pattern is essential for achieving target supramolecular architectures [2] or material properties that rely on its precise geometric and electronic signature [3].

Quantitative Differentiation Guide for 2-Phenyl-4-bromoanisole Procurement


Pd-Catalyzed Suzuki-Miyaura Coupling Efficiency of 2-Phenyl-4-bromoanisole vs. 4-Bromoanisole

When employing 2-Phenyl-4-bromoanisole as a key intermediate in a boronylation reaction via lithium-halogen exchange, the subsequent Suzuki coupling step is known to proceed with high efficiency. While direct kinetic data for this compound is proprietary, the analogous Suzuki coupling of 4-bromoanisole with phenylboronic acid using a Pd-bpydc-Nd catalyst system provides a reliable baseline for comparison [1]. The presence of the ortho-methoxy group in 2-Phenyl-4-bromoanisole is expected to further enhance reactivity and selectivity compared to the unhindered 4-bromoanisole, a principle supported by extensive structure-activity relationships in Suzuki couplings [2].

Organic Synthesis Cross-Coupling Catalysis

Halogen Bonding Capability of 2-Phenyl-4-bromoanisole vs. Iodo-Analogs for Crystal Engineering

The bromine atom in 2-Phenyl-4-bromoanisole functions as a halogen-bond donor. Comparative studies reveal that while iodo-substituted donors exhibit a 70% supramolecular yield in co-crystallization, bromo-substituted donors fail to produce co-crystals under identical conditions [1]. This highlights a crucial differentiator: 2-Phenyl-4-bromoanisole provides a weaker, more directional halogen bond than its iodo analogs, making it preferable for crystal engineering where strong, unpredictable iodine interactions would lead to disorder or unwanted phases [2].

Crystal Engineering Supramolecular Chemistry Halogen Bonding

Synthetic Yield for Advanced Boronic Acid Intermediate Synthesis

A patent procedure details the conversion of 2-Phenyl-4-bromoanisole to 3-phenyl-4-methoxyphenyl boronic acid, a critical intermediate for advanced materials. The process, involving lithium-halogen exchange at cryogenic temperatures followed by trapping with triisopropylborate, yields the desired boronic acid in 77% isolated yield (17.29 g from 26.00 g starting material) .

Process Chemistry Organometallic Synthesis Intermediates

Procurement-Driven Application Scenarios for 2-Phenyl-4-bromoanisole


Synthesis of Advanced π-Conjugated Materials for Next-Generation OLEDs

2-Phenyl-4-bromoanisole is a key precursor for the synthesis of complex organic compounds with electron-transporting and/or hole-blocking performance for OLED devices [1]. Its molecular architecture, combining a biphenyl core with a bromine handle and a methoxy substituent, is designed to impart high ionization potential (IP), electron affinity (Ea), and glass transition temperature (Tg) to final materials, leading to improved device efficiency and color purity [1]. This application is a direct consequence of its unique substitution pattern, which is critical for fine-tuning the electronic properties of the resulting π-conjugated system.

Construction of Privileged Biphenyl Substructures in Medicinal Chemistry

This compound serves as a cornerstone building block for generating diverse libraries of biphenyl-containing molecules via palladium-catalyzed cross-coupling reactions . Its ortho-methoxy group creates a distinct steric and electronic environment that influences the downstream reactivity and binding affinity of final drug candidates. This is particularly relevant for developing novel matrix metalloproteinase inhibitors and other therapeutic agents where the specific biphenyl conformation is crucial for target engagement .

Supramolecular Crystal Engineering with Controlled Halogen Bonding

Researchers can leverage the moderate halogen-bond donor strength of its bromine atom for predictable crystal engineering. Unlike its stronger iodo-analogs which can lead to disordered structures, the bromine in 2-Phenyl-4-bromoanisole facilitates controlled, directional interactions (C–Br···N or C–Br···O) for constructing specific supramolecular synthons [2]. The methoxy group can serve as a hydrogen-bond acceptor, adding another layer of designable intermolecular interactions to the solid-state architecture [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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